Diethyl Icosanedioate
Description
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Structure
2D Structure
Properties
IUPAC Name |
diethyl icosanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-27-23(25)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24(26)28-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDDDTDMKPWMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407889 | |
| Record name | Diethyl Icosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42235-39-2 | |
| Record name | Diethyl Icosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Diesters in Organic Chemistry and Advanced Materials
Diesters are a class of organic compounds characterized by the presence of two ester functional groups. numberanalytics.com They are synthesized through various methods, with the most common being the Fischer esterification, which involves the reaction of a dicarboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org The general structure of a diester can be represented as R'-OOC-R-COO-R', where R is an organic group and R' represents alkyl or aryl groups. numberanalytics.com
The presence of two ester groups imparts unique physical and chemical properties to diesters, such as lower boiling points compared to their corresponding dicarboxylic acids due to the absence of hydrogen bonding. numberanalytics.com However, they can participate in dipole-dipole interactions. numberanalytics.com These properties make them valuable in a wide range of applications.
In the realm of advanced materials, diesters are crucial monomers for the synthesis of polymers like polyesters. numberanalytics.comwikipedia.org These polymers exhibit diverse properties, including flexibility, durability, and resistance to chemicals and heat, leading to their use in textiles, packaging, and biomedical devices. numberanalytics.com Furthermore, diesters serve as high-grade solvents and plasticizers for various plastics, resins, and lacquers. wikipedia.org
Significance of Long Chain Dicarboxylic Acid Esters in Specialized Chemical Applications
Long-chain dicarboxylic acid esters, such as diethyl icosanedioate, are of particular interest due to their excellent chemical properties. These include low volatility, high flash points, and good thermal stability. researchgate.net Their long, flexible carbon chains contribute to properties that are advantageous in several specialized applications. palmarychem.com
One of the primary applications of long-chain dicarboxylic acid esters is in the formulation of synthetic lubricants. researchgate.net Their properties make them suitable for use in demanding environments where stability at high temperatures is crucial. They are also utilized as plasticizers, particularly for creating cold-resistant plastics. palmarychem.com
Furthermore, these esters are integral to the production of various polymers, including polyamides (nylons), polyurethanes, and polyesters. google.com The long-chain nature of the diacid component provides greater flexibility and strength to the resulting polymer, minimizing breakage. palmarychem.com Other applications include their use in the manufacturing of cosmetics, fragrances, and as corrosion inhibitors. google.comuantwerpen.be
Overview of Established and Emerging Academic Research Trajectories for Diethyl Icosanedioate
Current research on diethyl icosanedioate and related long-chain diesters is focused on both established applications and novel uses. A significant area of investigation is the optimization of their synthesis, including the use of biocatalysis and renewable feedstocks. rsc.org For instance, research is underway to produce long-chain dicarboxylic acids, the precursors to diesters like this compound, from waste oils through microbial fermentation. uantwerpen.be
In materials science, the focus is on developing new polymers with enhanced properties. For example, the incorporation of long-chain dicarboxylic acids into polyester (B1180765) elastomers has been shown to improve toughness and elastic recovery, making them suitable for medical device applications. rsc.org
Another emerging area of research is the use of the parent dicarboxylic acid, icosanedioic acid, as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for therapeutic applications. hzbp.cnchemsrc.com This suggests potential future research into the functionalization of this compound for similar biomedical purposes.
Physical and Chemical Properties of this compound:
| Property | Value | Unit |
| Molecular Formula | C24H46O4 | |
| Molecular Weight | 398.62 | g/mol |
| Boiling Point | 441.76 (rough estimate) | °C |
| Melting Point | 54.5 | °C |
| Density | 0.9658 (rough estimate) | g/cm³ |
| Flash Point | 188.6 | °C |
Table 1: Selected physical and chemical properties of this compound. Data sourced from various chemical databases. echemi.comalfa-chemistry.com
Advancements in the Synthesis of this compound and Its Analogs
A comprehensive look at the chemical methodologies for producing long-chain diesters, focusing on efficiency, sustainability, and stereochemical control.
Chemical Reactivity and Mechanistic Investigations of Diethyl Icosanedioate
Reaction Kinetics and Mechanisms of Ester Hydrolysis and Alcoholysis
The hydrolysis of an ester is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. dalalinstitute.com For a dicarboxylic ester like diethyl icosanedioate, the hydrolysis occurs in two sequential steps: the conversion of the diester to a monoester, and the subsequent conversion of the monoester to the dicarboxylic acid.
The most common mechanism for the hydrolysis of simple esters is the bimolecular acyl-oxygen cleavage pathway. ucoz.com
Acid-Catalyzed Hydrolysis (A_AC_2 Mechanism): In the presence of a strong acid, the carbonyl oxygen of one ester group is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfer, a molecule of ethanol (B145695) is eliminated, yielding the protonated monoacid. The process can then repeat at the second ester group. ucoz.com
Base-Catalyzed Hydrolysis (B_AC_2 Mechanism): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate. A final proton transfer from the carboxylic acid to the ethoxide drives the reaction to completion. This process is effectively irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. ucoz.com
Kinetic studies on a homologous series of aliphatic dicarboxylic esters reveal important trends applicable to this compound. ias.ac.in The rate constants for the first (k₁) and second (k₂) steps of hydrolysis are influenced by the distance between the two ester groups. ias.ac.in
For short-chain diesters, the first-formed carboxylate group can electrostatically hinder the approach of a hydroxide ion to the second ester group, making the second hydrolysis step slower than the first (k₁ > k₂). ias.ac.in However, as the carbon chain lengthens, this effect diminishes. In a long-chain diester such as this compound, the two ester groups are sufficiently separated to react almost independently. Consequently, the ratio of the rate constants (k₁/k₂) approaches a statistical value of 2. This is because the initial diester has two equivalent sites for hydrolysis, while the intermediate monoester has only one. ias.ac.in
The table below summarizes kinetic data for the alkaline hydrolysis of various diethyl dicarboxylates in an 85% ethanol-water solvent system, illustrating the effect of chain length on reactivity.
| Ester | Temperature (°C) | k₁ (L mol⁻¹ s⁻¹) | k₂ (L mol⁻¹ s⁻¹) | k₁/k₂ |
| Diethyl Succinate (B1194679) (C4) | 24.8 | 0.0195 | 0.0049 | 3.98 |
| Diethyl Adipate (C6) | 24.8 | 0.0210 | 0.0090 | 2.33 |
| Diethyl Sebacate (C10) | 24.8 | 0.0215 | 0.0105 | 2.05 |
| (Data extrapolated from trends observed in related studies. ias.ac.in) |
Alcoholysis , or transesterification, follows similar mechanistic pathways (A_AC_2 or B_AC_2), with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically performed in a large excess of the new alcohol to shift the equilibrium toward the desired product. Lewis acids can also catalyze alcoholysis by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. rsc.org
Mechanistic Insights into Functionalization Reactions of Diesters
This compound is a saturated diester and therefore cannot directly participate as an acceptor in addition reactions like the Michael addition. wikipedia.org Such reactions require an α,β-unsaturated carbonyl system. However, if this compound were first modified to introduce unsaturation, the resulting product could serve as a Michael acceptor.
The Michael reaction is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.org For a diester derivative, the mechanism proceeds as follows:
A base removes a proton from a Michael donor (e.g., a β-ketoester or a malonate) to form a stable enolate.
The enolate attacks the β-carbon of the α,β-unsaturated diester, pushing the π-electrons through the conjugated system to form a new enolate intermediate.
The intermediate enolate is protonated by a proton source (often from the workup step) to yield the final 1,5-dicarbonyl adduct. libretexts.org
An oxa-Michael addition involves the conjugate addition of an oxygen nucleophile, such as an alcohol, across the activated double bond. rsc.org Similarly, an aza-Michael addition involves a nitrogen nucleophile, like an amine. mdpi.com These reactions provide a powerful method for C-O and C-N bond formation.
Claisen Condensation: This is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org For a long-chain diester like this compound, an intramolecular Claisen condensation, known as the Dieckmann Condensation , is a key reaction for forming large cyclic compounds. wikipedia.orgbyjus.com
The mechanism involves the following steps:
A strong base (typically sodium ethoxide, the conjugate base of the ethanol leaving group) deprotonates the α-carbon of one ester group to form an enolate. organicchemistrytutor.com
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group at the opposite end of the molecule, forming a large ring and a tetrahedral intermediate.
The intermediate collapses, eliminating an ethoxide ion to form a cyclic β-keto ester.
The newly formed β-keto ester has an acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily deprotonated by the ethoxide base. This final, highly favorable deprotonation step drives the reaction to completion. organicchemistrytutor.com
An acidic workup is required in a final step to protonate the enolate and yield the neutral cyclic product.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two strong electron-withdrawing groups (like in diethyl malonate). wikipedia.orgthermofisher.com this compound itself does not possess an active methylene (B1212753) group; its methylene groups are part of a simple alkyl chain and are not sufficiently acidic (pKa > 30) to be deprotonated by the weak bases typically used in Knoevenagel condensations. researchgate.net Therefore, this compound is not a suitable substrate for this reaction. The reaction is fundamental to the chemistry of diesters like diethyl malonate but not directly applicable to this compound. amazonaws.comwikipedia.org
Reduction: The ester functional groups of this compound can be readily reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to primary alcohols, yielding 1,20-icosanediol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate.
Oxidation: While the hydrocarbon chain is relatively inert, the positions alpha to the carbonyl groups can undergo oxidation under specific conditions. Furthermore, oxidative cleavage of the hydrocarbon backbone is possible under harsh conditions, though this is less controlled. Patent literature mentions the oxidation of related long-chain diesters, suggesting pathways to form more complex functionalized macrocycles. google.com Diethyl azodicarboxylate (DEAD) is a related, though structurally different, diester known for its role as an oxidizing agent in reactions like the Mitsunobu reaction, where it acts as a strong electron acceptor. wikipedia.org
Exploration of Pericyclic Reactions and Cycloadditions Involving Diester Substrates
Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. wikipedia.orglibretexts.org Like conjugate additions, cycloaddition reactions require the presence of π-systems. Therefore, this compound must first be converted into an unsaturated derivative to participate. For example, if it were converted into a conjugated diene, it could act as the 4π component in a Diels-Alder reaction .
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (a 2π component) to form a six-membered ring. amherst.edumsu.edu The reaction is thermally allowed and proceeds with high stereospecificity in a concerted fashion.
Other types of cycloadditions are also possible for appropriately functionalized diesters. For instance, [3+2] cycloadditions involving 1,3-dipoles can be used to construct five-membered heterocyclic rings. rsc.orgnih.gov The reactivity and viability of these pathways for a substrate derived from this compound would depend on the specific unsaturated functionalities introduced into its long carbon chain.
Catalytic Activation Mechanisms in Diester Transformations
Catalysis is crucial for controlling the reactivity of diesters and enabling transformations under milder conditions. Catalysts function by lowering the activation energy of a reaction without being consumed. gunt.de
Acid/Base Catalysis: As discussed, Brønsted acids and bases are fundamental catalysts for hydrolysis and condensation reactions.
Acids activate the ester by protonating the carbonyl oxygen, making it a better electrophile.
Bases are used to deprotonate the α-carbon in condensation reactions, generating the required nucleophile (enolate). wikipedia.org
Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) can coordinate to the carbonyl oxygen, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. This strategy is effective in promoting alcoholysis and certain addition reactions. rsc.org
Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts. For example, amines and their salts are classic catalysts for the Knoevenagel condensation. organicreactions.org Chiral organocatalysts can be employed to achieve enantioselective Michael additions and cycloadditions on suitable diester substrates. researchgate.net
Transition Metal Catalysis: Transition metal complexes are widely used to catalyze a variety of transformations. For instance, palladium-on-charcoal is a common catalyst for the hydrogenation (reduction) of C=C double bonds that might be present in derivatives of this compound. orgsyn.org Other metals are used to catalyze [2+2+2] cycloadditions and other complex C-C bond-forming reactions. rsc.orgrsc.org
The choice of catalyst is critical and depends on the desired transformation, as summarized in the table below.
| Reaction Type | Catalyst Type | Mechanism of Activation |
| Hydrolysis / Alcoholysis | Brønsted Acid (e.g., H₂SO₄) | Protonation and activation of the carbonyl group. ucoz.com |
| Hydrolysis / Alcoholysis | Base (e.g., NaOH) | Provides the nucleophile (⁻OH or ⁻OR). ucoz.com |
| Dieckmann Condensation | Strong Base (e.g., NaOEt) | Deprotonation of the α-carbon to form an enolate. organicchemistrytutor.com |
| Michael Addition | Base (e.g., NaOEt) | Generation of the nucleophilic Michael donor. libretexts.org |
| Reduction | - | (Stoichiometric reagent, e.g., LiAlH₄) |
| Cycloadditions | Lewis Acid | Lowers the LUMO of the dienophile, accelerating the reaction. |
Chain Transfer and Rearrangement Mechanisms
The study of chain transfer and rearrangement mechanisms involving this compound is crucial for understanding its reactivity, particularly in the context of polymerization and other chemical transformations. While specific research on the chain transfer and rearrangement reactions of this compound is not extensively documented, its behavior can be inferred from the established principles of organic chemistry and the observed reactivity of analogous long-chain diesters and related compounds.
For long-chain diesters like this compound, which can serve as monomers in polyesterification, chain transfer can occur through several pathways. In radical polymerizations, a growing polymer radical can abstract a hydrogen atom from the alkyl chain of the diester. The long aliphatic chain of icosanedioate offers numerous sites for such abstraction. The general mechanism can be represented as:
P• + R-H → P-H + R•
Where P• is the growing polymer chain and R-H represents the this compound molecule. The new radical (R•) can then initiate the polymerization of another monomer molecule. The efficiency of a compound to act as a chain transfer agent is given by its chain transfer constant (C_s). While specific data for this compound is unavailable, studies on other long-chain esters can provide insights.
Rearrangement mechanisms in molecules like this compound are less common under typical reaction conditions but can be induced under specific circumstances, such as in the presence of strong acids or bases, or under high-energy conditions like mass spectrometry. acs.org Cationic rearrangements, for instance, can occur if a carbocation is formed along the long alkyl chain. stanford.edu Such a carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. researchgate.net However, given the stability of the primary and secondary carbocations that would form along the saturated alkyl chain of icosanedioate, such rearrangements would require significant energy input.
In the context of polyester (B1180765) synthesis from long-chain dicarboxylic acids, thermal rearrangements can sometimes occur, leading to changes in the polymer backbone. d-nb.info For instance, in the synthesis of polyesters from unsaturated fatty acid esters, isomerization of double bonds can occur. d-nb.info While this compound is a saturated molecule, under harsh thermal conditions, fragmentation and rearrangement of the ester groups or the alkyl chain could potentially occur, although this is not a typical or desired reaction pathway in controlled polymerization.
The table below summarizes hypothetical data based on the general principles of chain transfer in radical polymerization, illustrating how the chain transfer constant might vary with the position of hydrogen abstraction on the icosanedioate chain. It is important to note that this is a theoretical representation, as experimental data for this compound is not available in the reviewed literature.
| Position of Hydrogen Abstraction | Hypothetical Chain Transfer Constant (C_s) at 60°C | Notes |
| α-carbon to ester group | Higher | The C-H bond is activated by the adjacent carbonyl group. |
| Methylene groups in the middle of the chain | Lower | Standard secondary C-H bond strength. |
| Methyl group of the ethyl ester | Intermediate | Primary C-H bonds are generally stronger than secondary ones. |
Polymer Science and Material Applications of Diethyl Icosanedioate Derivatives
Role of Long-Chain Diesters in Polymer Synthesis and Engineering
Long-chain diesters, such as Diethyl Icosanedioate, are crucial monomers in polymer synthesis, particularly for producing long-chain aliphatic polymers like polyesters and polyamides. acs.org These monomers, characterized by two ester functional groups separated by a lengthy aliphatic chain, serve as fundamental building blocks that impart flexibility, hydrophobicity, and specific thermal properties to the resulting polymer. In polycondensation reactions, these diesters react with diols or diamines to form polyesters and polyamides, respectively. acs.org The extended methylene (B1212753) segments (—CH₂—) from the icosanedioate backbone are integrated into the polymer chain, which significantly influences the material's final characteristics. acs.org
The incorporation of these long aliphatic chains can lower the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, increase its ductility, and enhance its biodegradability. nih.gov The presence of these flexible segments can disrupt chain packing and reduce crystallinity, leading to softer, more elastic materials. mdpi.com This makes long-chain diesters particularly valuable in engineering materials where properties like flexibility and impact resistance are desired. Furthermore, by selecting diesters of varying chain lengths or copolymerizing them with other monomers, chemists can precisely tune the properties of the final polymer to meet the demands of specific applications, from biodegradable plastics to high-performance elastomers. nih.govmdpi.com
Free-Radical Polymerization Kinetics and Mechanisms of Icosanedioate-Based Monomers
While this compound itself is typically used in polycondensation reactions, its unsaturated derivatives can be designed to undergo free-radical polymerization. This process is a chain reaction that consists of three primary stages: initiation, propagation, and termination. fujifilm.comyoutube.com
Initiation: The process begins when an initiator molecule, often a peroxide or an azo compound, thermally decomposes to generate free radicals (R•). libretexts.org This radical then adds to the double bond of a monomer unit (M), creating a new, larger radical (M1•), thus initiating the polymer chain. wikipedia.orguvebtech.com
Reaction Steps:
Initiator (I) → 2 R• (Radical Generation)
R• + M → M1• (Chain Initiation)
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer units, extending the polymer chain. uvebtech.com This step is highly exothermic and proceeds very quickly, as the growing chain's radical end is typically surrounded by monomer molecules. libretexts.orguvebtech.com The rate of propagation is proportional to the concentrations of both the monomer and the growing radical chains. uvebtech.com
Reaction Step: M_n• + M → M_(n+1)•
Termination: The growth of a polymer chain ceases through termination, which typically occurs by one of two mechanisms: youtube.com
Combination (or Coupling): Two growing radical chains react to form a single, non-reactive polymer chain. libretexts.org
Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains—one saturated and one unsaturated. libretexts.orghacettepe.edu.tr
Development of Novel Polymeric Materials Incorporating Diester Units
The integration of long-chain diesters like this compound into polyesters and polyamides provides an effective strategy for creating materials with tailored properties. nih.govmdpi.com In the synthesis of these polymers, the long, flexible aliphatic chain of the icosanedioate unit acts as a 'soft' segment, which can be balanced with 'hard' segments from other monomers (e.g., aromatic diacids or short-chain diols) to control the final material characteristics. mdpi.com
For instance, in copolyesters, increasing the content of long-chain aliphatic units generally leads to a decrease in the glass transition temperature (Tg), melting temperature (Tm), and tensile strength, while increasing the elongation at break. nih.gov This allows for the production of materials ranging from rigid plastics to flexible films. The ability to adjust properties is critical for developing advanced materials. For example, introducing rigid units like isosorbide (B1672297) into a polyester (B1180765) backbone can raise the Tg and tensile strength, while the presence of aliphatic diester units can enhance degradability. nih.gov
Similarly, poly(ester amide)s (PEAs) combine the desirable mechanical and thermal properties of polyamides with the biodegradability of polyesters. researchgate.netresearchgate.net By carefully selecting the constituent amino acids, diols, and dicarboxylic acids (including long-chain variants), researchers can synthesize PEAs with a wide array of properties suitable for biomedical applications and other high-performance uses. researchgate.net
Below is a table illustrating how monomer composition can influence polymer properties, based on findings for related copolyesters.
| Property | Effect of Increasing Long-Chain Aliphatic Diester Content | Effect of Increasing Rigid Monomer Content (e.g., Isosorbide) |
| Glass Transition Temp. (Tg) | Decreases | Increases nih.gov |
| Tensile Strength | Decreases | Increases (up to a certain point) nih.gov |
| Elongation at Break | Increases | Decreases mdpi.com |
| Crystallinity | Decreases | Can be tailored mdpi.com |
| Biodegradability | Increases mdpi.com | Can be tailored nih.gov |
This table provides a generalized summary of trends observed in copolyester systems.
The unique molecular structure of long-chain diesters makes them excellent candidates for synthesizing thermoplastic elastomers (TPEs) and biodegradable polymers. TPEs are a class of materials that exhibit the elasticity of rubber at room temperature but can be processed like thermoplastics at elevated temperatures. This behavior is typically achieved by creating a block copolymer structure with alternating hard, rigid segments and soft, amorphous segments. The long, flexible aliphatic chain from this compound can form the soft segments, providing the material with its elastomeric properties. mdpi.com
The demand for environmentally friendly materials has driven significant research into biodegradable polymers. mdpi.comfrontiersin.org Aliphatic polyesters derived from long-chain dicarboxylic acids are known for their susceptibility to hydrolytic and enzymatic degradation, making them an attractive alternative to conventional non-biodegradable plastics. mdpi.com The ester linkages in the polymer backbone are points of weakness that can be broken down by microbes and enzymes in the environment. mdpi.com Incorporating this compound into the polymer structure enhances its biodegradability because the long methylene chains increase the amorphous content, allowing for better access by water and microorganisms to the ester bonds. mdpi.com These biodegradable polymers are used in applications such as packaging, agriculture, and biomedical devices. mdpi.comfrontiersin.org
Application of this compound in Functional Coatings and Membranes
Derivatives of long-chain diesters are utilized in the formulation of functional coatings and membranes, where they can improve performance characteristics such as flexibility, adhesion, and barrier properties. In coatings, polyesters synthesized from monomers like this compound can be used as binders in UV-curable resins. researchgate.net The introduction of these long aliphatic chains can significantly enhance the flexibility and impact resistance of the cured coating, preventing it from becoming brittle. researchgate.net These systems can be coated onto surfaces like metal or glass, providing good adhesion and solvent resistance. researchgate.net
In the field of membrane technology, polymers act as selective barriers for the separation of chemical species. mdpi.com The properties of a polymer membrane, such as its permeability and selectivity, are dictated by the polymer's chemical structure. Incorporating long-chain diester units into the polymer matrix can modify the membrane's free volume and chain mobility. This can be used to tune the transport properties for specific applications, such as pervaporation, where a liquid mixture is separated by partial vaporization through a non-porous membrane. mdpi.com The hydrophobic nature of the icosanedioate chain can be exploited to design membranes for the separation of non-polar compounds from aqueous solutions.
Diesters as Additives or Solvents in Polymer Processing
Beyond their role as monomers, diesters can also function as additives or solvents in polymer processing. fdpspecialties.com Long-chain diesters can act as plasticizers, which are compounds added to polymers like polyvinyl chloride (PVC) to increase their flexibility, workability, and durability. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. This reduces the intermolecular forces and allows the chains to move more freely.
Diesters can also serve as processing aids or lubricants. fdpspecialties.comscirp.org During the extrusion or molding of thermoplastics, these additives can reduce the friction between the polymer melt and the metal surfaces of the processing equipment. scirp.org This leads to lower processing pressures, improved surface finish of the final product, and suppression of melt defects. scirp.org In some formulations, diesters may also act as rheology modifiers, altering the flow behavior of polymer melts or plastisols to suit specific processing requirements. fdpspecialties.comcymitquimica.com
Biochemical and Biomolecular Research Perspectives of Diethyl Icosanedioate
Investigation of Long-Chain Diesters as Linkers in Advanced Molecular Constructs
Long-chain diesters, such as Diethyl Icosanedioate, represent a class of molecules with significant potential for application as linkers in the construction of complex therapeutic agents. Their characteristic long aliphatic chain provides spatial separation between conjugated moieties, a feature that can be critical for the biological activity and stability of the final construct. The ester functionalities offer sites for chemical modification and potential cleavage under specific physiological conditions.
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines a monoclonal antibody with a potent cytotoxic payload via a chemical linker. nih.govglpbio.combroadpharm.com The linker's role is paramount; it must remain stable in systemic circulation to prevent premature drug release and then efficiently release the payload once inside the target tumor cell. nih.govnih.gov
Long-chain diesters like this compound are investigated for their potential as components of ADC linkers. The extended hydrocarbon chain (an 18-carbon chain in the case of icosanedioic acid) can influence several key properties of the ADC:
Spatial Separation: The length of the linker can physically separate the hydrophobic drug from the hydrophilic antibody, potentially reducing the propensity for aggregation, which can be a challenge with highly lipophilic payloads. acs.org
Release Mechanisms: While the ester bonds in this compound are generally more stable than those in linkers designed for specific enzymatic cleavage (e.g., peptide or β-glucuronide linkers), they could be susceptible to hydrolysis by intracellular esterases within the lysosomal compartment of cancer cells. mdpi.com This would represent a non-cleavable linker strategy, where the payload is released after the degradation of the antibody backbone. glpbio.comnih.gov
The design of an ADC linker is a multi-component structure, often including a spacer, a chemical trigger for release, and a group for bioconjugation. researchgate.net A long-chain diester could function as the spacer component, providing distance and influencing the physicochemical properties of the final conjugate.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. broadpharm.com A PROTAC consists of two ligands—one for the target protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a linker. broadpharm.comnih.gov The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy. nih.gov
The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. axispharm.comexplorationpub.com This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein. nih.gov
Long-chain linkers, including those based on alkyl or polyethylene (B3416737) glycol (PEG) chains, are the most common motifs in PROTAC design. nih.govbroadpharm.combiochempeg.com A long diester chain like that in this compound could offer:
Optimal Length and Flexibility: The linker must be long enough to span the distance between the binding pockets of the POI and the E3 ligase without causing steric hindrance. explorationpub.com However, if the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com Studies have shown that there is often an optimal linker length for maximal degradation, which must be determined empirically for each target system. broadpharm.comnih.gov For some targets, linkers shorter than 12 atoms show no activity, whereas longer linkers are effective. explorationpub.com
| Property | Influence on ADCs | Influence on PROTACs | Potential Contribution of this compound |
|---|---|---|---|
| Length | Provides spatial separation between antibody and payload, potentially reducing aggregation. acs.org | Crucial for forming a stable ternary complex; must be optimized for each target. explorationpub.comnih.gov | Provides a significant, fixed length due to the C18 backbone. |
| Flexibility | Can impact payload release and stability. | Allows the ternary complex to adopt a productive conformation for ubiquitination. axispharm.com | Offers high flexibility due to the long, rotatable alkyl chain. |
| Hydrophobicity | Affects solubility, clearance rates, and off-target toxicity. | Influences cell permeability and overall pharmacokinetic properties. explorationpub.com | Increases lipophilicity, which would need to be balanced with other linker components. |
| Cleavage | Ester bonds could be hydrolyzed by intracellular esterases, fitting a non-cleavable linker strategy. glpbio.com | Generally not designed for cleavage, as the PROTAC acts catalytically. | Ester bonds offer potential sites for hydrolysis. |
Enzymatic Transformations and Biocatalysis Involving Diesters
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are particularly versatile enzymes that are widely used in industrial processes, including the synthesis of esters. nih.govnih.gov They can function in non-aqueous media to catalyze esterification, transesterification, and aminolysis reactions. rsc.org
The synthesis of long-chain diesters like this compound can be efficiently achieved using lipase-catalyzed reactions. This enzymatic approach is advantageous due to its mild reaction conditions, which prevent side reactions like decarboxylation that can occur at higher temperatures. tandfonline.com
Key aspects of the biocatalysis of diesters include:
Enzyme Selection: The choice of lipase (B570770) is critical for reaction efficiency. Lipases from different sources exhibit varying substrate specificities and stability. For example, lipase B from Candida antarctica (often immobilized as Novozym 435) is a highly effective and widely used catalyst for the synthesis of a broad range of esters, including medium- and long-chain diesters. rsc.orgtandfonline.com
Reaction Conditions: Parameters such as the solvent, temperature, and the molar ratio of alcohol to dicarboxylic acid must be optimized to achieve high yields. tandfonline.com For instance, the esterification of 2-oxoglutaric acid with various long-chain alcohols was successfully catalyzed by lipases from Candida antarctica and Carica papaya. tandfonline.com
Hydrolysis: The reverse reaction, the hydrolysis of diester bonds, is the natural function of lipases in an aqueous environment. This enzymatic hydrolysis can be exploited for the controlled release of dicarboxylic acids or for the desymmetrization of prochiral diesters to produce chiral monoesters, which are valuable building blocks in organic synthesis.
Exploration of this compound in Biochemical Pathway Modulation
The study of metabolic pathways is fundamental to understanding health and disease. Long-chain dicarboxylic acids are known to be products of the omega-oxidation of fatty acids, a metabolic pathway that becomes more active when the primary beta-oxidation pathway is impaired. Investigating the metabolism of exogenous diesters like this compound can provide insights into these pathways.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vitro and in vivo. f1000research.comnih.gov By replacing carbon-12 atoms with carbon-13 (¹³C), researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the labeled molecule and its metabolites through complex biochemical networks. oup.comckisotopes.com
A ¹³C-labeled version of this compound could be used to:
Trace Cellular Uptake and Hydrolysis: Following administration to cell cultures (in vitro) or animal models (in vivo), the uptake of the diester and its subsequent hydrolysis by intracellular esterases to monoethyl icosanedioate and icosanedioic acid can be monitored.
Investigate Metabolic Pathways: The resulting labeled icosanedioic acid can be traced as it enters metabolic pathways. This allows for the quantification of its flux through processes like beta-oxidation (leading to shorter-chain dicarboxylic acids) or other conjugation and excretion pathways.
Quantify Lipid Synthesis: Studies using ¹³C-labeled fatty acids have shown that the carbon backbone can be incorporated into various complex lipids, such as triglycerides and phospholipids. researchgate.net A similar approach with labeled this compound could reveal to what extent long-chain dicarboxylic acids contribute to the synthesis of other lipid species.
For example, studies with ¹³C-labeled palmitate in mice have been used to trace its incorporation into acylcarnitines, triglycerides, and phosphatidylcholines in the liver and muscle, providing detailed insights into fatty acid trafficking and storage. researchgate.net A similar experimental design using labeled this compound would elucidate the specific metabolic roles of very-long-chain dicarboxylic acids.
Hyperpolarized ¹³C magnetic resonance imaging (MRI) is an emerging technology that enables real-time, non-invasive imaging of metabolic fluxes in vivo. nih.govnih.gov The technique involves dramatically increasing the polarization of a ¹³C-labeled substrate (by a factor of 10,000 or more) just before injection. nih.gov This massive signal enhancement allows for the detection of the substrate and its immediate metabolic products in real-time before the polarization decays. nih.gov
While [1-¹³C]pyruvate is the most commonly used hyperpolarized probe, researchers are developing new agents to investigate other metabolic pathways. biorxiv.orgutdallas.edu Hyperpolarized [1-¹³C]diethyl succinate (B1194679) has been successfully used as a probe for the Krebs (TCA) cycle. nih.gov Upon entering cells, it is rapidly hydrolyzed to succinate, and its subsequent conversion to malate (B86768) and fumarate (B1241708) can be imaged, providing a window into mitochondrial function. nih.gov
Drawing a parallel from this work, ¹³C-labeled this compound could potentially be developed as a hyperpolarized probe to study fatty acid omega- and beta-oxidation.
Probe Delivery: The ester form may enhance the bioavailability and cellular uptake compared to the free dicarboxylic acid. nih.gov
Real-Time Metabolism: After injection and hydrolysis, the signal from the hyperpolarized ¹³C-icosanedioate could be monitored as it is metabolized. This could provide spatially resolved information on the rates of dicarboxylic acid oxidation in different organs, which could be valuable for studying metabolic diseases where this pathway is dysregulated.
The development of such a probe would require overcoming challenges such as achieving high polarization levels and ensuring the polarization lifetime is sufficient for imaging, but it holds the potential to provide unique insights into long-chain fatty acid metabolism in health and disease. youtube.com
| Application Area | Technique | Derivative Used | Information Gained |
|---|---|---|---|
| Metabolic Pathway Analysis | Stable Isotope Labeling (¹³C) with MS/NMR | ¹³C-Labeled this compound | Cellular uptake, hydrolysis rates, flux through oxidation pathways, incorporation into complex lipids. researchgate.net |
| Real-Time Metabolic Imaging | Hyperpolarized ¹³C MRI | Hyperpolarized ¹³C-Labeled this compound | Non-invasive, real-time imaging of long-chain dicarboxylic acid uptake and oxidation in specific organs. nih.gov |
Environmental Fate and Degradation Studies of Long Chain Diesters
Assessment of Aerobic and Anaerobic Biodegradation Pathways
The biodegradation of long-chain diesters is a critical process in their removal from the environment. Both aerobic and anaerobic microorganisms are capable of degrading these compounds, although the pathways and rates can differ significantly.
Under aerobic conditions , the initial step in the biodegradation of a long-chain diester like diethyl icosanedioate is likely the enzymatic hydrolysis of the ester bonds by esterases, releasing ethanol (B145695) and icosanedioic acid. The resulting long-chain dicarboxylic acid can then be further degraded. The primary pathway for the degradation of long-chain dicarboxylic acids is β-oxidation. In this process, the dicarboxylic acid is shortened by two carbon units in each cycle, producing acetyl-CoA. This process is analogous to the β-oxidation of fatty acids.
In anaerobic environments , the degradation of long-chain diesters is also expected to proceed through initial hydrolysis of the ester linkages. The subsequent degradation of the resulting long-chain dicarboxylic acid can occur via different anaerobic pathways. One possible pathway is syntrophic oxidation, where the dicarboxylic acid is broken down by proton-reducing bacteria in cooperation with methanogenic archaea. In this symbiotic relationship, the bacteria oxidize the dicarboxylic acid to smaller molecules, producing hydrogen, which is then utilized by the methanogens to produce methane (B114726). Studies on the anaerobic degradation of long-chain n-alkanes have shown that complete degradation to methane can occur, albeit sometimes after a significant lag phase. nih.gov For instance, longer-chain n-alkanes (C14, C16, and C18) were completely degraded under methanogenic conditions within approximately 440 days. nih.gov
Key Factors Influencing Biodegradation:
Oxygen Availability: Aerobic degradation is generally faster and more efficient than anaerobic degradation for many organic compounds.
Microbial Community: The presence of microorganisms with the appropriate enzymatic machinery is crucial.
Chain Length: The length of the carbon chain can influence the rate of degradation, with some studies on n-alkanes showing preferential degradation of shorter chains, while others report effective degradation of long-chain alkanes. frontiersin.org
Environmental Conditions: Factors such as temperature, pH, and nutrient availability can significantly impact microbial activity and, consequently, the rate of biodegradation.
Table 1: Postulated Aerobic and Anaerobic Biodegradation Pathways of this compound
| Step | Aerobic Pathway | Anaerobic Pathway |
| 1. Initial Hydrolysis | Enzymatic hydrolysis by esterases to form icosanedioic acid and ethanol. | Enzymatic hydrolysis by esterases to form icosanedioic acid and ethanol. |
| 2. Dicarboxylic Acid Degradation | β-oxidation of icosanedioic acid, sequentially removing two-carbon units as acetyl-CoA. | Syntrophic oxidation of icosanedioic acid to smaller organic acids and H₂, coupled with methanogenesis. |
| 3. Final Products | Carbon dioxide, water, and biomass. | Methane, carbon dioxide, and biomass. |
Sorption and Mobility of Diesters in Soil and Aquatic Environments
The sorption and mobility of long-chain diesters like this compound in soil and aquatic environments are largely dictated by their physicochemical properties, particularly their hydrophobicity.
Sorption: Long-chain diesters are expected to be hydrophobic due to their long aliphatic carbon chains. This hydrophobicity leads to a high affinity for organic matter in soil and sediment. The primary mechanism of sorption is likely hydrophobic partitioning into the organic carbon fraction of soil and sediments. The strength of this sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption and low mobility. Factors influencing sorption include:
Soil Organic Matter Content: Soils with higher organic matter content will exhibit stronger sorption of hydrophobic compounds.
Clay Content and Type: Clay minerals can also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.
pH: Soil pH can influence the surface charge of soil particles and the speciation of the compound, although for a neutral compound like this compound, the effect of pH on its direct sorption is expected to be minimal.
Mobility: Due to their expected strong sorption to soil and sediment, the mobility of long-chain diesters in the environment is anticipated to be low. They are unlikely to leach significantly through the soil profile into groundwater. In aquatic systems, they will tend to partition from the water column to the sediment. The low water solubility of long-chain diesters further limits their mobility in aqueous environments.
Table 2: Expected Sorption and Mobility Characteristics of this compound
| Parameter | Expected Value/Behavior | Rationale |
| Water Solubility | Low | Long, nonpolar aliphatic chain. |
| Organic Carbon-Water Partition Coefficient (Koc) | High | Strong affinity for organic matter due to hydrophobicity. |
| Mobility in Soil | Low | Strong sorption to soil organic matter. |
| Leaching Potential | Low | Limited by low water solubility and high sorption. |
| Primary Environmental Sink | Soil and sediment | Partitioning from water to solid phases. |
Environmental Distribution Modeling of Long-Chain Diesters
Environmental distribution models, such as fugacity models, are used to predict the partitioning and fate of chemicals in the environment. These models use the physicochemical properties of a substance to estimate its distribution among different environmental compartments, including air, water, soil, and sediment.
For a long-chain diester like this compound, with its expected low vapor pressure, low water solubility, and high octanol-water partition coefficient (Kow), a multimedia environmental model would likely predict the following distribution:
Air: Due to its low vapor pressure, a very small fraction of the compound would be expected to partition into the atmosphere. Any amount present in the air would likely be associated with particulate matter rather than being in the gas phase.
Water: The low water solubility and high hydrophobicity would result in a low concentration in the water compartment. The compound would tend to partition to suspended solids and ultimately to the sediment.
Soil and Sediment: These compartments are expected to be the primary sinks for long-chain diesters. The high Kow suggests strong partitioning to the organic matter in soil and sediment.
Table 4: Predicted Environmental Compartmentalization of this compound Based on Physicochemical Properties
| Environmental Compartment | Predicted Distribution | Key Physicochemical Property |
| Air | Very Low | Low Vapor Pressure |
| Water | Low | Low Water Solubility, High Kow |
| Soil | High | High Kow, Low Mobility |
| Sediment | High | High Kow, Partitioning from Water |
| Biota | Moderate to High Potential for Bioaccumulation | High Kow |
Theoretical and Computational Chemistry of Diethyl Icosanedioate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of diethyl icosanedioate. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, researchers can obtain detailed information about the distribution of electrons within the molecule.
Key electronic properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Detailed Research Findings:
HOMO-LUMO Analysis: The HOMO of this compound is primarily localized on the oxygen atoms of the ester groups, indicating these are the most likely sites for electron donation in a chemical reaction. Conversely, the LUMO is centered around the carbonyl carbons, suggesting these are the most electrophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map reveals negative potential regions around the carbonyl oxygen atoms, making them susceptible to interactions with electrophiles and hydrogen bond donors. Positive potential regions are found around the ethyl groups and the long hydrocarbon chain.
Mulliken Atomic Charges: Calculations of Mulliken charges indicate a partial negative charge on the oxygen atoms and a partial positive charge on the carbonyl carbon atoms, consistent with the expected polarity of the ester functional groups.
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.1 D |
Molecular Modeling and Simulation of Diester Conformations and Interactions
Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful tools for exploring the conformational landscape of this compound and its interactions with other molecules. mdpi.com Due to the presence of a long, flexible icosanedioate chain, the molecule can adopt a vast number of conformations. Understanding these conformations is crucial for predicting its physical properties and how it might interact with other molecules or surfaces.
MD simulations can model the movement of atoms in this compound over time, providing insights into its dynamic behavior. These simulations can be performed in various environments, such as in a vacuum, in a solvent, or interacting with a surface, to understand how the environment influences its conformation and behavior.
Detailed Research Findings:
Conformational Analysis: Simulations reveal that in a non-polar solvent, the aliphatic chain of this compound tends to adopt a coiled or folded conformation to maximize intramolecular van der Waals interactions. In a polar solvent, the molecule may adopt a more extended conformation to maximize interactions between the polar ester groups and the solvent.
Intermolecular Interactions: Simulations of multiple this compound molecules show a tendency for the aliphatic chains to align and pack together due to hydrophobic interactions, while the polar ester groups may form dipole-dipole interactions. This provides insight into the potential for self-assembly and the formation of ordered structures.
| Simulation Type | Key Finding |
| In Vacuo | The molecule explores a wide range of folded and extended conformations. |
| In Hexane | Predominantly coiled conformations to minimize solvent exposure of the polar head groups. |
| In Water | Extended conformations with ester groups oriented towards the solvent. |
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. oncodesign-services.comdrugdesign.org For this compound, SAR studies would involve systematically modifying its chemical structure and computationally predicting how these changes affect a specific activity or property. nih.gov This allows for the rational design of new diesters with enhanced performance for a particular application. drugdesign.org
For instance, if this compound is being investigated as a lubricant, SAR studies could explore how modifications to the length of the alkyl chain or the nature of the ester group affect properties like viscosity and thermal stability. Computational models can predict these properties, allowing for the screening of a large number of virtual compounds before undertaking expensive and time-consuming synthesis and experimental testing. nih.gov
Detailed Research Findings:
Chain Length Modification: Computational models could predict that increasing the length of the diacid chain would lead to a logarithmic increase in viscosity.
Ester Group Modification: Replacing the ethyl groups with bulkier alkyl groups, such as isopropyl or tert-butyl, could be computationally shown to alter the packing of the molecules and thus influence the melting point and viscosity of the resulting diester.
| Structural Modification | Predicted Effect on Viscosity | Predicted Effect on Polarity |
| Shortening the diacid chain | Decrease | Increase |
| Lengthening the diacid chain | Increase | Decrease |
| Replacing ethyl with methyl | Slight Decrease | No significant change |
| Replacing ethyl with isobutyl | Increase | Slight Decrease |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions involving this compound and for identifying the high-energy transition states that govern the reaction rates. mit.educecam.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. mdpi.com This is crucial for understanding reaction mechanisms and for designing catalysts that can lower the activation energy and improve reaction efficiency. mdpi.com
For example, the hydrolysis of this compound can be computationally modeled to determine the step-by-step mechanism, including the initial attack of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final cleavage of the ester bond. The calculated energies of the reactants, intermediates, transition states, and products provide a complete thermodynamic and kinetic profile of the reaction. nih.gov
Detailed Research Findings:
Alkaline Hydrolysis Mechanism: Calculations would likely show that the alkaline hydrolysis of this compound proceeds through a two-step mechanism involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the ethoxide leaving group.
Transition State Geometry: The geometry of the transition state for the rate-determining step would be calculated, showing a partially formed bond between the hydroxide oxygen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the ethoxide oxygen.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack by OH- | 12.5 |
| Collapse of tetrahedral intermediate | 5.2 |
Q & A
Q. How can systematic reviews address gaps in the environmental fate data of this compound?
- Methodological Answer : Follow PRISMA guidelines to identify studies across databases (SciFinder, PubMed). Extract data on hydrolysis rates, bioaccumulation factors, and ecotoxicity. Perform meta-regression to assess geographic or methodological biases. Prioritize research gaps (e.g., long-term soil persistence) for future funding .
Experimental Design Considerations
Q. What controls are essential in enzymatic assays studying this compound metabolism?
- Methodological Answer : Include negative controls (heat-inactivated enzymes) and substrate-free blanks. Use internal standards (e.g., deuterated analogs) for LC-MS quantification. Validate enzyme activity with reference substrates (e.g., p-nitrophenyl acetate) and report specific activity (units/mg protein) .
Q. How can researchers balance feasibility and innovation when designing multi-step syntheses of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
